Product packaging for Hydroxy Tipelukast-d6(Cat. No.:CAS No. 125961-82-2)

Hydroxy Tipelukast-d6

Katalognummer: B1682912
CAS-Nummer: 125961-82-2
Molekulargewicht: 530.7 g/mol
InChI-Schlüssel: KPWYNAGOBXLMSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of Development and Licensing

The development of Tipelukast was initially undertaken by Kyorin Pharmaceutical Co., Ltd. in Japan. patsnap.comnih.gov MediciNova, Inc., a clinical-stage biopharmaceutical company, licensed MN-001 from Kyorin Pharmaceutical in March 2002. patsnap.comnih.govpulmonaryfibrosisnews.com This agreement granted MediciNova exclusive worldwide rights to develop and commercialize the drug, with the exception of Japan, China, Taiwan, and South Korea. patsnap.comnih.govpulmonaryfibrosisnews.com

Following the licensing, MediciNova has been responsible for the clinical development of Tipelukast in their licensed territories. The compound has been under patent protection, with some patents covering certain compositions, uses, and manufacturing processes having protection through at least 2023. patsnap.comnih.gov

Overview of Primary Research Domains and Investigational Applications

Tipelukast has been investigated across a range of therapeutic areas, primarily focusing on inflammatory and fibrotic conditions. patsnap.comfirstwordpharma.com Initial research included studies in asthma and interstitial cystitis. patsnap.comnih.govpulmonaryfibrosisnews.com A Phase 2 study in patients with mild to moderate asthma reportedly met its primary endpoint, and a Phase 3 clinical program for an immediate-release formulation in asthma was initiated in the US in November 2006. patsnap.comnih.gov However, development of the immediate-release formulation was later discontinued, with an extended-release formulation remaining in development. patsnap.comnih.gov Research in interstitial cystitis in a rat model indicated that MN-001 could suppress bladder hyperactivity resulting from mast-cell stimulation. patsnap.com

More recently, research efforts have focused on fibrotic diseases and metabolic disorders. firstwordpharma.comsec.govsec.gov Tipelukast has been investigated for its potential in treating idiopathic pulmonary fibrosis (IPF), non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH) with fibrosis, and hypertriglyceridemia. patsnap.comfirstwordpharma.comsec.govsec.govmedicinova.com The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to MN-001 for the treatment of NASH with fibrosis and for IPF, recognizing the potential of the compound to address unmet medical needs in these serious conditions. firstwordpharma.combiospace.commedicinova.com Orphan Drug designation for IPF has also been granted by the FDA, which could provide market exclusivity if approved for this indication. firstwordpharma.comsec.govmedicinova.compulmonaryfibrosisnews.com

Investigational applications have included Phase 2 clinical trials in IPF and ongoing Phase 2 trials in NAFLD, type 2 diabetes mellitus, and hypertriglyceridemia. patsnap.comfirstwordpharma.comsec.govsec.govfirstwordpharma.comglobenewswire.com Preclinical studies have shown that Tipelukast can suppress fibrosis-promoting genes such as LOXL2, Collagen Type 1, and TIMP-1, as well as inflammation-promoting genes like CCR2 and MCP-1 in fibrosis disease models. firstwordpharma.commedicinova.comglobenewswire.commedicinova.com Research also suggests an effect on lipid metabolism, with observations of reduced serum triglyceride levels in clinical trials and studies investigating the mechanism of action on triglyceride synthesis in hepatocytes. firstwordpharma.comsec.govmedicinova.comglobenewswire.commedicinova.com

Detailed Research Findings

Research into Tipelukast's mechanism of action highlights its multi-targeted approach. It acts as a leukotriene receptor antagonist and inhibits phosphodiesterases (mainly 3 and 4) and 5-lipoxygenase. pulmonaryfibrosis.orgfirstwordpharma.com These actions are believed to underpin its anti-inflammatory and anti-fibrotic effects observed in preclinical models. pulmonaryfibrosis.orgfirstwordpharma.com

In a Phase 2 study in patients with NASH or NAFLD and hypertriglyceridemia, an interim analysis showed that Tipelukast treatment resulted in a significant reduction in mean serum triglyceride levels. medicinova.com Specifically, after 8 weeks of treatment, the mean serum triglyceride level decreased from 328.6 mg/dL pre-treatment to 192.9 mg/dL, representing a 41.3% reduction. medicinova.com

ParameterPre-treatment Mean (mg/dL)Week 8 Mean (mg/dL)Change (mg/dL)Percentage Reductionp-value
Serum Triglycerides328.6192.9-135.741.3%0.02

Data based on an interim analysis of a Phase 2 study in NASH/NAFLD patients with hypertriglyceridemia. medicinova.com

Further research has explored the effects of Tipelukast on gene expression related to fibrosis and inflammation. Studies have demonstrated that the compound can down-regulate the expression of genes such as LOXL2, Collagen Type 1, and TIMP-1, which are associated with the promotion of fibrosis. firstwordpharma.commedicinova.comglobenewswire.commedicinova.com Additionally, it has been shown to down-regulate inflammation-promoting genes like CCR2 and MCP-1. firstwordpharma.commedicinova.comglobenewswire.commedicinova.com Investigations into its effect on lipid metabolism suggest that Tipelukast inhibits triglyceride synthesis in hepatocytes by inhibiting arachidonic acid uptake. globenewswire.commedicinova.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H38O7S B1682912 Hydroxy Tipelukast-d6 CAS No. 125961-82-2

Eigenschaften

IUPAC Name

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYNAGOBXLMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925325
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125961-82-2
Record name Tipelukast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125961822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tipelukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12435
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-(6-Acetyl-3-{3-[(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl]propoxy}-2-propylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIPELUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08379P260O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Tipelukast

Leukotriene Receptor Antagonism

Tipelukast functions as a leukotriene receptor antagonist patsnap.compulmonaryfibrosis.orgrespiratory-therapy.commedicinova.compulmonaryfibrosisnews.comatsjournals.orgbiospace.combiospace.comfirstwordpharma.combiospace.comscientificlabs.co.ukfirstwordpharma.comresearchgate.nettargetmol.commedchemexpress.comncats.ioglpbio.comadooq.com. Leukotrienes are potent inflammatory mediators derived from arachidonic acid through the 5-lipoxygenase pathway wikipedia.orgontosight.aiwikipedia.org. They exert their effects by binding to specific leukotriene receptors on various cell types, contributing to bronchoconstriction, increased vascular permeability, and inflammation wikipedia.orgontosight.ai.

Specificity and Functional Implications of Leukotriene C4 and D4 Receptor Binding

Tipelukast is described as a sulfidopeptide leukotriene receptor antagonist medchemexpress.comncats.ioglpbio.comadooq.comchemsrc.com. Research indicates that Tipelukast inhibits the binding of [³H] LTD4 to LTD4 receptors on guinea-pig pulmonary cell membranes with an IC50 of 2.3 μmol targetmol.commedchemexpress.comglpbio.comchemsrc.com. It also shows activity against LTD4 and LTE4 receptors with pA2 values of 6.41 and 6.45 in guinea pigs, respectively targetmol.comchemsrc.com. Leukotriene D4 (LTD4) and Leukotriene C4 (LTC4) are key cysteinyl leukotrienes involved in inflammatory responses wikipedia.orgontosight.ai. By antagonizing the receptors for these leukotrienes, Tipelukast can counteract their pro-inflammatory effects, such as bronchoconstriction and increased vascular permeability, which are implicated in conditions like asthma and fibrosis atsjournals.orgwikipedia.orgontosight.ai.

Phosphodiesterase Enzyme Inhibition

Tipelukast is also known to inhibit phosphodiesterase (PDE) enzymes patsnap.compulmonaryfibrosis.orgrespiratory-therapy.commedicinova.commedicinova.comatsjournals.orgfirstwordpharma.combiospace.comglobenewswire.combiospace.combiospace.comfirstwordpharma.combiospace.comscientificlabs.co.ukfirstwordpharma.comresearchgate.netncats.io. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers involved in various cellular processes, including inflammation and smooth muscle tone nih.gov. Inhibition of PDEs leads to increased intracellular levels of cAMP and/or cGMP, mediating downstream effects.

Selective Modulation of Phosphodiesterase 3 and 4 Isoforms

Tipelukast primarily inhibits phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) patsnap.compulmonaryfibrosis.orgrespiratory-therapy.commedicinova.commedicinova.comatsjournals.orgfirstwordpharma.combiospace.comglobenewswire.combiospace.combiospace.comfirstwordpharma.combiospace.comscientificlabs.co.ukfirstwordpharma.comresearchgate.netncats.io. PDE3 and PDE4 isoforms play significant roles in inflammatory and immune cells, as well as in smooth muscle cells nih.gov. Inhibition of PDE4 is known for its anti-inflammatory effects by increasing cAMP levels in inflammatory cells, suppressing the release of pro-inflammatory mediators. PDE3 inhibition, which increases both cAMP and cGMP, can affect cardiovascular function and platelet aggregation, although the primary focus in the context of Tipelukast's anti-inflammatory and anti-fibrotic actions appears to be on PDE4 and its impact on inflammatory pathways. Tipelukast has reported IC50 values of 0.567 µM for PDE3 and 0.639 µM for PDE4 ncats.io.

5-Lipoxygenase Pathway Inhibition

Tipelukast also acts as an inhibitor of 5-lipoxygenase (5-LO) patsnap.compulmonaryfibrosis.orgrespiratory-therapy.commedicinova.commedicinova.comatsjournals.orgfirstwordpharma.combiospace.comglobenewswire.combiospace.combiospace.comfirstwordpharma.combiospace.comscientificlabs.co.ukfirstwordpharma.comresearchgate.netncats.io. The 5-LO enzyme is crucial in the biosynthesis of leukotrienes from arachidonic acid wikipedia.orgwikipedia.org.

Impact on Arachidonic Acid Metabolism and Eicosanoid Biosynthesis

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from cell membranes wikipedia.org. 5-LO then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized into leukotriene A4 (LTA4) wikipedia.org. LTA4 is the precursor for other leukotrienes, including LTB4, LTC4, LTD4, and LTE4 wikipedia.orgwikipedia.org. By inhibiting 5-LO, Tipelukast reduces the initial step in this pathway, thereby decreasing the production of various leukotrienes patsnap.compulmonaryfibrosis.orgrespiratory-therapy.commedicinova.commedicinova.comatsjournals.orgfirstwordpharma.combiospace.comglobenewswire.combiospace.combiospace.comfirstwordpharma.combiospace.comscientificlabs.co.ukfirstwordpharma.comresearchgate.netncats.io. This broad inhibition of leukotriene synthesis, in addition to its receptor antagonism, contributes significantly to its anti-inflammatory effects patsnap.compulmonaryfibrosis.orgrespiratory-therapy.commedicinova.commedicinova.comatsjournals.orgfirstwordpharma.combiospace.comglobenewswire.combiospace.combiospace.comfirstwordpharma.combiospace.comscientificlabs.co.ukfirstwordpharma.comresearchgate.netncats.io. Tipelukast has an IC50 of 1.11 µM against Arachidonate 5-lipoxygenase ncats.io. Furthermore, Tipelukast has been found to inhibit triglyceride synthesis in hepatocytes by inhibiting arachidonic acid uptake biospace.comglobenewswire.comfirstwordpharma.commedicinova.com.

Gene Expression Regulation

Beyond its enzymatic and receptor-level interactions, Tipelukast has also been shown to modulate gene expression. Preclinical studies indicate that Tipelukast can down-regulate the expression of genes involved in promoting fibrosis and inflammation respiratory-therapy.commedicinova.commedicinova.comfirstwordpharma.combiospace.comglobenewswire.combiospace.combiospace.combiospace.comfirstwordpharma.com. Specifically, it has been demonstrated to suppress the expression of fibrosis-promoting genes such as LOXL2, Collagen Type 1, and TIMP-1 medicinova.commedicinova.comfirstwordpharma.combiospace.comglobenewswire.combiospace.combiospace.combiospace.com. Additionally, Tipelukast has been shown to down-regulate inflammation-promoting genes like CCR2 and MCP-1 respiratory-therapy.commedicinova.commedicinova.comfirstwordpharma.combiospace.comglobenewswire.combiospace.combiospace.combiospace.comfirstwordpharma.com. These effects on gene expression likely contribute to its observed anti-fibrotic and anti-inflammatory activities in various animal models respiratory-therapy.commedicinova.commedicinova.comfirstwordpharma.combiospace.comglobenewswire.combiospace.combiospace.combiospace.com.

Downregulation of Profibrotic Gene Expression

Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process driven by the altered expression of various genes. Tipelukast has been observed to suppress the expression of several genes known to promote fibrosis biospace.commedicinova.comclinicalleader.com.

Lysyl Oxidase-like 2 (LOXL2)

Lysyl oxidase-like 2 (LOXL2) is an enzyme that plays a crucial role in the cross-linking of collagen and elastin, contributing to the stiffening of tissues during fibrosis nih.gov. Studies have shown that tipelukast significantly downregulates the mRNA overexpression of LOXL2 in preclinical models of advanced non-alcoholic steatohepatitis (NASH) medicinova.com. This downregulation of LOXL2 by tipelukast is considered a mechanism contributing to its anti-fibrotic effects biospace.commedicinova.comclinicalleader.com.

Alpha-1 Type I Collagen (COL1A1)

Alpha-1 type I collagen, encoded by the COL1A1 gene, is a major component of the extracellular matrix and its overproduction is a hallmark of fibrotic diseases. Research indicates that tipelukast significantly downregulates the mRNA expression of collagen Type 1 (COL1A1) in disease models medicinova.combiospace.com. This suppression of collagen synthesis is a direct mechanism by which tipelukast may reduce fibrosis medicinova.comclinicalleader.com.

Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)

Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) is a protein that inhibits matrix metalloproteinases (MMPs), enzymes responsible for breaking down the extracellular matrix. Elevated levels of TIMP-1 can lead to reduced ECM degradation and contribute to fibrosis progression. Tipelukast has been shown to significantly downregulate TIMP-1 mRNA expression in preclinical models medicinova.combiospace.com. This effect suggests that tipelukast may help restore the balance between ECM synthesis and degradation, thereby mitigating fibrosis medicinova.comclinicalleader.com.

Preclinical data illustrating the effect of Tipelukast on profibrotic gene expression:

GeneEffect of Tipelukast TreatmentModel SystemReference
LOXL2Significant downregulationAdvanced STAM™ mouse NASH model medicinova.com
COL1A1Significant downregulationNASH mouse model, Fibrosis models medicinova.combiospace.com
TIMP-1Significant downregulationAdvanced STAM™ mouse NASH model, Fibrosis models medicinova.combiospace.com

Downregulation of Proinflammatory Gene Expression

Inflammation is a key driver in the initiation and progression of many fibrotic diseases. Tipelukast has demonstrated the ability to suppress the expression of genes involved in the inflammatory response biospace.commedicinova.comclinicalleader.com.

Chemokine (C-C motif) Ligand 2 (CCL2/MCP-1)

Chemokine (C-C motif) Ligand 2, also known as Monocyte Chemoattractant Protein-1 (CCL2/MCP-1), is a chemokine that attracts monocytes and macrophages to sites of inflammation wikipedia.org. Elevated levels of CCL2 contribute to the inflammatory infiltrate observed in various diseases. Tipelukast has been shown to significantly downregulate the mRNA expression of MCP-1 in preclinical models medicinova.combiospace.com. This suggests that tipelukast can reduce inflammation by limiting the recruitment of inflammatory cells medicinova.comclinicalleader.com.

Chemokine (C-C motif) Receptor 2 (CCR2)

Chemokine (C-C motif) Receptor 2 (CCR2) is the primary receptor for CCL2 and is expressed on monocytes and other immune cells wikipedia.org. The interaction between CCL2 and CCR2 is critical for the migration of these cells into inflamed tissues. Tipelukast has been observed to significantly downregulate CCR2 mRNA expression in disease models medicinova.combiospace.com. By reducing CCR2 expression, tipelukast may further impair the inflammatory cell recruitment mediated by CCL2 medicinova.comclinicalleader.com.

Preclinical data illustrating the effect of Tipelukast on proinflammatory gene expression:

GeneEffect of Tipelukast TreatmentModel SystemReference
CCL2/MCP-1Significant downregulationNASH mouse model, Fibrosis models medicinova.combiospace.com
CCR2Significant downregulationNASH mouse model, Fibrosis models medicinova.combiospace.com

Lipid Metabolism Pathway Modulation

Tipelukast and its major metabolite, MN-002, have demonstrated effects on lipid metabolism pathways, which are crucial for maintaining cellular and systemic lipid homeostasis. These effects include the modulation of triglyceride synthesis in hepatocytes and the promotion of cholesterol efflux from macrophages.

Inhibition of Triglyceride Synthesis in Hepatocytes

Studies have indicated that tipelukast can inhibit the synthesis and accumulation of triglycerides within hepatocytes. This mechanism is considered a potential factor in its observed effects on reducing serum triglyceride levels in clinical trials involving patients with hypertriglyceridemia and non-alcoholic fatty liver disease (NAFLD). medicinova.commedicinova.com

Suppression of Arachidonic Acid Uptake

A key mechanism by which tipelukast inhibits triglyceride synthesis in hepatocytes is through the suppression of arachidonic acid uptake. medicinova.comfirstwordpharma.comstocktitan.netpatsnap.comglobenewswire.comglobenewswire.com Research has shown that tipelukast inhibits the uptake of arachidonic acid into hepatocytes, which in turn suppresses the synthesis and accumulation of triglycerides in these cells.

Role of Fatty Acid Translocase/CD36 Expression Downregulation

The suppression of arachidonic acid uptake and subsequent triglyceride synthesis in hepatocytes by tipelukast is suggested to be mediated by the downregulation of fatty acid translocase/CD36 expression. CD36 is a protein involved in the uptake of fatty acids by cells, and its expression is often increased in conditions like hepatic steatosis and NAFLD. semanticscholar.orgnih.gov In vitro studies have demonstrated that tipelukast downregulates CD36 expression. medicinova.commedicinova.combiospace.com This downregulation of CD36 expression by tipelukast is thought to contribute to the reduced uptake of fatty acids, including arachidonic acid, leading to decreased triglyceride synthesis and accumulation in hepatocytes.

Promotion of Macrophage Cholesterol Efflux by Tipelukast and its Metabolite (MN-002)

Tipelukast and its major active metabolite, MN-002, have been shown to promote cholesterol efflux from macrophages. firstwordpharma.comzacks.compatsnap.comx-mol.netbiospace.comglobenewswire.commedicinova.com Macrophage cholesterol efflux is a critical process in reverse cholesterol transport, which helps remove excess cholesterol from peripheral tissues and transport it to the liver for excretion, thereby playing a role in preventing atherosclerosis. firstwordpharma.compatsnap.com Studies using THP-1 macrophages have evaluated the effects of both tipelukast and MN-002 on cholesterol efflux capacity. firstwordpharma.comzacks.compatsnap.com MN-002 has been shown to enhance both Apolipoprotein A-I (ApoA1)-mediated and high-density lipoprotein (HDL)-mediated cholesterol efflux capacity compared to control groups. zacks.compatsnap.com Specifically, MN-002 increased ApoA1-mediated cholesterol efflux capacity by 44.3% and HDL-mediated cholesterol efflux capacity by 15.3% compared to the control group (DMSO). patsnap.com

Regulation of ATP-binding Cassette Transporter A1 (ABCA1) Expression

The promotion of macrophage cholesterol efflux by MN-002 involves the regulation of ATP-binding cassette transporter A1 (ABCA1) expression. firstwordpharma.comzacks.compatsnap.com ABCA1 is a key transporter protein involved in the initial step of reverse cholesterol transport, mediating the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins like ApoA1. firstwordpharma.compatsnap.comnih.gov Research indicates that MN-002 increases ABCA1 mRNA and protein levels in a time and dose-dependent manner. firstwordpharma.comzacks.compatsnap.com For instance, exposure to 10 µM MN-002 for 24 hours resulted in approximately a 3-fold increase in ABCA1 mRNA expression and about a 2-fold increase in ABCA1 protein expression compared to the control. firstwordpharma.compatsnap.com MN-002 has been shown to increase ABCA1 protein levels independently of a PKA signaling pathway inhibitor. zacks.compatsnap.com

Regulation of ATP-binding Cassette Transporter G1 (ABCG1) Expression

In addition to ABCA1, MN-002 also regulates the expression of ATP-binding cassette transporter G1 (ABCG1). firstwordpharma.comzacks.compatsnap.com ABCG1 is another important transporter involved in cholesterol efflux, primarily facilitating the efflux of cholesterol to mature HDL particles. firstwordpharma.compatsnap.comnih.gov Studies have demonstrated that MN-002 increases ABCG1 mRNA and protein levels in a time and dose-dependent manner. firstwordpharma.comzacks.compatsnap.com Exposure to 10 µM MN-002 for 24 hours led to a 5.4-fold increase in ABCG1 mRNA expression and approximately a 2.8-fold increase in ABCG1 protein expression compared to the control. firstwordpharma.compatsnap.com MN-002 also increased LXR-alpha mRNA expression in a time- and dose-dependent manner. firstwordpharma.compatsnap.com

Data Table: Effects of MN-002 (10 µM, 24 hours) on ABCA1 and ABCG1 Expression in THP-1 Macrophages

ParameterFold Increase (vs. Control)Source Snippet Index
ABCA1 mRNA Expression~3.0 firstwordpharma.compatsnap.com
ABCA1 Protein Expression~2.0 firstwordpharma.comglobenewswire.com
ABCG1 mRNA Expression5.4 firstwordpharma.compatsnap.com
ABCG1 Protein Expression~2.8 firstwordpharma.comglobenewswire.com
LXR-alpha mRNA Expression2.4 patsnap.com

Signal Transduction Pathway Interventions

Tipelukast has been shown to intervene in key signal transduction pathways implicated in the development and progression of fibrosis, particularly in the liver. firstwordpharma.com Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM), a process significantly driven by the activation of fibroblasts and hepatic stellate cells (HSCs). wikipedia.orgdovepress.comnih.gov

Attenuation of Transforming Growth Factor-beta 1 (TGFβ1) Signaling Cascade

Transforming Growth Factor-beta 1 (TGFβ1) is a pivotal cytokine in promoting fibrosis across various organs, including the liver. nih.govkarger.comnih.govnih.gov It plays a critical role in the activation of fibroblasts and their differentiation into myofibroblasts, the primary ECM-producing cells. nih.govmdpi.comnih.gov The canonical TGF-β signaling pathway involves the binding of TGF-β1 to its receptors (TGFβRI and TGFβRII), leading to the phosphorylation of SMAD proteins, particularly SMAD2 and SMAD3. nih.govmdpi.comnih.govmdpi.com Phosphorylated SMADs then form complexes with SMAD4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. nih.govmdpi.comnih.govmdpi.com

Research findings indicate that Tipelukast can significantly attenuate TGFβ1-induced hepatic stellate cell activation. firstwordpharma.comglobenewswire.com Studies have specifically evaluated the effect of Tipelukast, sometimes referred to as MN-001 or D46 in research contexts, on attenuating fibrotic processes with an emphasis on HSC activation and TGFβ1 signaling. firstwordpharma.com This suggests that Tipelukast interferes with the downstream signaling events initiated by TGFβ1 binding, thereby reducing its pro-fibrotic effects.

Inhibition of Hepatic Stellate Cell Activation Markers (e.g., SMAD3, Alpha-Smooth Muscle Actin)

Hepatic stellate cell activation is a central event in liver fibrosis, characterized by the transformation of quiescent HSCs into proliferative, contractile, and ECM-producing myofibroblasts. dovepress.comnih.govunl.edu This activation is accompanied by the increased expression of specific markers, including SMAD3 and alpha-smooth muscle actin (αSMA). firstwordpharma.commdpi.comunl.edu

SMAD3 is a key intracellular mediator in the canonical TGF-β signaling pathway, essential for the pro-fibrotic effects of TGFβ1, including myofibroblast differentiation and ECM synthesis. mdpi.comnih.gov Studies have shown that inhibiting SMAD3 can reduce fibrosis in experimental models. mdpi.comunil.ch

Alpha-smooth muscle actin (αSMA) is a widely recognized marker of myofibroblast differentiation and HSC activation. nih.govunl.eduplos.org Its increased expression reflects the contractile phenotype of activated HSCs and their contribution to tissue stiffness and scar formation. unl.edu

Preclinical studies have demonstrated that Tipelukast decreases CCl4-induced hepatic stellate cell activation, evidenced by reduced levels of both SMAD3 and alpha-smooth muscle actin (αSMA). firstwordpharma.comglobenewswire.com This inhibition of key activation markers underscores Tipelukast's ability to interfere with the fibrogenic program in HSCs. The reduction in αSMA levels further supports its potential to reverse or prevent the transition of HSCs to their activated, fibrotic phenotype. unl.edu

The inhibition of SMAD3 and αSMA by Tipelukast highlights its direct impact on the molecular machinery driving HSC activation and the subsequent deposition of ECM, positioning it as a potential therapeutic agent for fibrotic diseases.

Preclinical Investigations and in Vitro Studies of Tipelukast

In Vitro Cellular Models and Assays

In vitro studies provide controlled environments to assess the direct impact of Tipelukast on specific cell types involved in pathological processes, such as fibrosis and inflammation.

Fibroblast proliferation and migration are key processes in the development of fibrosis, contributing to the excessive deposition of extracellular matrix (ECM) tandfonline.comfrontiersin.orgscienceopen.com. Leukotrienes are known to have profibrotic effects by inducing fibroblast migration and proliferation tandfonline.comfrontiersin.orgunits.it. Tipelukast, as a leukotriene C4 and D4 antagonist, has been investigated for its ability to inhibit these processes tandfonline.comtandfonline.com. While the provided search results mention the profibrotic effects of leukotrienes leading to fibroblast migration and proliferation and the rationale for Tipelukast's investigation in IPF based on this, specific data from studies using cell lines like NIH3T3 detailing the inhibition rates of fibroblast proliferation and migration by Tipelukast were not explicitly found within the provided snippets. Research indicates that normal lung epithelial cells can inhibit fibroblast proliferation and migration, partly mediated by PGE2 scienceopen.com.

Myofibroblasts are central to fibrosis, differentiating from fibroblasts and other cell types and characterized by increased alpha-smooth muscle actin (α-SMA) expression and excessive ECM production tandfonline.comfrontiersin.orgnih.govmdpi.com. Transforming growth factor beta (TGF-β) is a critical inducer of myofibroblast differentiation and ECM production tandfonline.commdpi.com. Connective tissue growth factor (CTGF) also interacts with TGF-β, contributing to myofibroblast activation and ECM deposition tandfonline.comtandfonline.com. While the search results highlight the importance of myofibroblast differentiation in fibrosis and the role of factors like TGF-β and CTGF, direct in vitro data on Tipelukast's specific effects on suppressing myofibroblast differentiation in cell lines was not detailed in the provided snippets. Studies on other agents have shown the inhibition of signals mediating myofibroblastic transition, such as Hedgehog and Wnt/β-catenin signaling, can attenuate fibrosis in mice frontiersin.org.

Excessive synthesis and deposition of ECM proteins, such as collagen and fibronectin, are hallmarks of fibrotic disorders tandfonline.comfrontiersin.orgscienceopen.com. Myofibroblasts are primarily responsible for this excessive ECM production nih.govmdpi.com. TGF-β is a potent inducer of ECM production tandfonline.comnih.gov. Tipelukast has been shown to down-regulate the expression of genes that promote fibrosis, including Collagen Type 1 and TIMP-1, in preclinical models biospace.commedicinova.commedicinova.com.

Hepatic stellate cells (HSCs) play a pivotal role in liver fibrosis. In chronic liver disease, quiescent HSCs differentiate into activated myofibroblast-like cells, which are responsible for significant ECM deposition nih.govsigmaaldrich.com. This differentiation can be modeled in vitro by culturing primary HSCs on tissue culture plastic nih.gov. Studies have evaluated Tipelukast for its anti-liver fibrotic effect in human hepatic stellate cells firstwordpharma.comlarvol.com. Research has shown that Tipelukast significantly attenuated TGF-β1 induced HSC activation in vitro firstwordpharma.com. It also reduced TGF-β1 mediated increase in HSC motility and contractility by reducing myosin light chain (MLC) phosphorylation and Endothelin-1 firstwordpharma.com.

Macrophages are involved in inflammatory and fibrotic processes nih.gov. The THP-1 cell line, derived from human monocytic leukemia, is commonly used to study monocyte/macrophage functions and differentiation firstwordpharma.comwikipedia.orgnih.gov. These cells can be differentiated into macrophage-like cells in vitro nih.govmdpi.com. Research has utilized macrophages derived from THP-1 cells to analyze the effects of Tipelukast and its metabolite MN-002 on cholesterol efflux capacity firstwordpharma.com. Specifically, studies evaluated the effects on ABCA1 and ABCG1 mRNA and protein expression in THP-1 macrophages firstwordpharma.com. MN-002, the major metabolite of Tipelukast, demonstrated significant positive effects on both ABCA1 and ABCG1 expression firstwordpharma.com.

Hepatic Stellate Cell Culture Studies

In Vivo Animal Models of Pathological Conditions

In vivo animal models are used to assess the effects of Tipelukast in a more complex biological system, mimicking aspects of human diseases. Histopathological data from multiple animal models of fibrosis disease have shown that Tipelukast reduces fibrosis biospace.commedicinova.com. In a NASH mouse model study, Tipelukast significantly reduced the percentage area of fibrosis and α-SMA positive area medicinova.com. It also decreased fibrogenic signaling in a mouse acute carbon tetrachloride (CCl4) induced liver injury model, specifically reducing CCl4-induced HSC activation demonstrated by reduced SMAD3 and alpha smooth muscle actin (αSMA) levels firstwordpharma.com. Tipelukast also decreased CCl4-induced liver αSMA, collagen 1a1, and lysyl oxidase 2 (LOXL2) mRNA levels in this model firstwordpharma.com. Tipelukast has been shown to down-regulate inflammation-promoting genes such as CCR2 and MCP-1 in a fibrosis disease model study biospace.com.

Data Table: Summary of Select Preclinical Findings

Model/Cell TypeKey FindingSource(s)
Human Hepatic Stellate CellsAttenuated TGF-β1 induced activation; Reduced TGF-β1 mediated motility and contractility. firstwordpharma.com
THP-1 Macrophages (MN-002)Positive effects on ABCA1 and ABCG1 expression; Promoted cholesterol efflux. firstwordpharma.com
NASH Mouse ModelReduced fibrosis area; Reduced α-SMA positive area; Down-regulated Collagen Type 1 and TIMP-1 mRNA. biospace.commedicinova.commedicinova.com
CCl4-induced Liver Injury Mouse ModelDecreased HSC activation (reduced SMAD3, αSMA); Decreased liver αSMA, collagen 1a1, LOXL2 mRNA levels. firstwordpharma.com
Fibrosis Disease ModelsDown-regulated inflammation-promoting genes (CCR2, MCP-1). biospace.com

Tipelukast (MN-001) has shown anti-fibrotic and anti-inflammatory activity in preclinical models with multiple proposed mechanisms of action biospace.commedicinova.com. These include leukotriene receptor antagonism, inhibition of PDE3 and PDE4, and inhibition of 5-LO biospace.commedicinova.commedicinova.com.

Idiopathic Pulmonary Fibrosis Models (e.g., Bleomycin-Induced Murine Models)

The bleomycin-induced pulmonary fibrosis mouse model is commonly used in preclinical studies to investigate potential therapeutics for Idiopathic Pulmonary Fibrosis (IPF), as it mimics some aspects of the pathology observed in human IPF, including inflammation and excessive collagen deposition. nih.govnih.gov

Evaluation of Lung Fibrosis Histopathology

In a bleomycin-induced pulmonary fibrosis mouse model, Tipelukast has demonstrated a significant reduction in lung fibrosis. atsjournals.org Histopathological data from multiple animal models indicate that Tipelukast reduces fibrosis. delveinsight.com

Measurement of Lung Hydroxyproline (B1673980) Content

Studies in the bleomycin-induced pulmonary fibrosis mouse model have shown that Tipelukast significantly reduced lung hydroxyproline content. atsjournals.org Hydroxyproline content is a biochemical marker used to quantify collagen deposition, a key feature of fibrosis. nih.gov Reducing hydroxyproline content indicates a decrease in the amount of collagen in the lung tissue, suggesting an anti-fibrotic effect.

Nonalcoholic Steatohepatitis (NASH) and Liver Fibrosis Models

Tipelukast has also been investigated in animal models of nonalcoholic steatohepatitis (NASH) and liver fibrosis, conditions characterized by liver damage and excessive accumulation of extracellular matrix proteins. researchgate.netnih.govgoogle.com

Assessment in Acute Liver Injury Models (e.g., Carbon Tetrachloride-Induced)

In a mouse acute carbon tetrachloride (CCl₄)-induced liver injury model, Tipelukast (referred to as D46 in one presentation) significantly attenuated fibrogenic signaling. firstwordpharma.com This was demonstrated by reduced levels of SMAD3 and alpha smooth muscle actin (αSMA), markers associated with hepatic stellate cell activation. firstwordpharma.com Tipelukast also decreased CCl₄-induced liver mRNA levels of αSMA, collagen 1a1, and lysyl oxidase 2, genes involved in fibrosis development. firstwordpharma.com

Histopathological Analysis of Hepatic Fibrosis Reversal

Tipelukast has demonstrated anti-fibrotic activity in preclinical models of NASH. researchgate.net Histopathological data indicates that Tipelukast reduces fibrosis in multiple animal models, including those for NASH. delveinsight.com While specific details on the reversal of established fibrosis via histopathological analysis in NASH models were not extensively detailed in the search results, the reduction of fibrotic markers and attenuation of fibrogenic signaling in acute liver injury models suggest a potential to impact the fibrotic process.

Interstitial Cystitis Models (e.g., Ovalbumin-Induced Bladder Hyperactivity in Rats)

Tipelukast has shown efficacy in animal models of interstitial cystitis. atsjournals.org In an ovalbumin (OA)-induced bladder hyperactivity rat model, Tipelukast (MN-001) suppressed bladder hyperactivity. patsnap.com Acute intravesical OA challenge in sensitized rats led to a significant increase in non-voiding contractions (NVCs) and a decrease in the intercontractile interval (ICI). patsnap.com Oral administration of Tipelukast at doses of 30 and 50 mg/kg provided significant protection against the OA-induced bladder hyperactivity, resulting in significantly fewer NVCs and a greater ICI compared to control groups. patsnap.com

Data Table: Effects of Tipelukast on Bladder Hyperactivity in Ovalbumin-Induced Rats

GroupTreatment (Oral)Non-Voiding Contractions (NVCs)Intercontractile Interval (ICI)
Group 1 (Control)SalineBaselineBaseline
Group 2 (OA Challenge)OASignificantly IncreasedSignificantly Decreased
Group 3 (OA + Tipelukast)10 mg/kgNot specified as significantNot specified as significant
Group 4 (OA + Tipelukast)30 mg/kgSignificantly FewerGreater
Group 5 (OA + Tipelukast)50 mg/kgSignificantly FewerGreater

Bronchial Asthma Models

Preclinical studies utilizing animal models of bronchial asthma have investigated the effects of tipelukast on key pathophysiological features of the disease, such as airway hyperreactivity and inflammation medicinova.com.

Research indicates that tipelukast can inhibit the binding of [3H] LTD4 to LTD4 receptors on guinea-pig pulmonary cell membranes, demonstrating its activity as a leukotriene receptor antagonist targetmol.comchemsrc.comglpbio.com. The reported IC50 value for this inhibition is 2.3 µmol targetmol.comchemsrc.comglpbio.com.

Studies in guinea pigs have shown that tipelukast can significantly modify bronchoconstriction induced by ultrasonically nebulized distilled water (UNDW) following an aerosolized antigen challenge targetmol.comchemsrc.comglpbio.com. Furthermore, intravenous administration of tipelukast has been observed to reduce propranolol-induced bronchoconstriction (PIB) in a dose-dependent manner in guinea pigs after antigen challenge targetmol.comchemsrc.comglpbio.com.

Tipelukast is also thought to exert its anti-asthma effects in preclinical models through the inhibition of phosphodiesterases III and IV, 5-lipoxygenase, phospholipase C, and thromboxane (B8750289) A2 medicinova.comfiercebiotech.com. Preclinical animal pharmacology studies have demonstrated that tipelukast inhibits airway hyper-reactivity by reducing airway inflammation medicinova.com. It has been shown to block pro-inflammatory chemical mediators released by mast cells and inhibit eosinophil infiltration, thereby inhibiting acute bronchoconstriction and chronic inflammation in the lung medicinova.com. These findings suggest that tipelukast has the potential to alleviate acute asthmatic symptoms and block late-phase inflammation medicinova.com.

While specific detailed numerical data tables from these preclinical asthma model studies were not extensively available in the provided search results, the findings consistently point towards tipelukast's inhibitory effects on leukotriene receptors and its ability to mitigate bronchoconstriction and airway inflammation in animal models of asthma.

Below is a representation of the types of preclinical findings related to Tipelukast in bronchial asthma models:

Table 1: Summary of Preclinical Findings in Bronchial Asthma Models

Study TypeModel OrganismKey ObservationMechanism ImplicatedCitation
In vitroGuinea pigInhibition of [3H] LTD4 binding to LTD4 receptors (IC50 = 2.3 µmol)Leukotriene receptor antagonism targetmol.comchemsrc.comglpbio.com
In vivoGuinea pigModification of UNDW-induced bronchoconstriction after antigen challengeInhibition of pro-inflammatory mediators targetmol.comchemsrc.comglpbio.com
In vivoGuinea pigDose-dependent reduction of propranolol-induced bronchoconstriction (PIB)Inhibition of pro-inflammatory mediators targetmol.comchemsrc.comglpbio.com
Preclinical Animal PharmacologyVarious (rodents, dogs)Inhibition of airway hyper-reactivityReduction of airway inflammation, blocking chemical mediators, inhibiting eosinophils medicinova.com

Table 2: Proposed Mechanisms of Action in Preclinical Asthma Models

MechanismDescriptionCitation
Leukotriene (LT) Receptor AntagonismBlocks the action of leukotrienes by binding to their receptors. medicinova.commedicinova.compulmonaryfibrosisnews.comidrblab.netbiospace.comatsjournals.orgmedicinova.comfiercebiotech.commedicinova.commedicinova.comfirstwordpharma.com
Inhibition of Phosphodiesterases (PDE)Primarily inhibits PDE3 and PDE4. medicinova.commedicinova.compulmonaryfibrosisnews.comidrblab.netbiospace.comatsjournals.orgmedicinova.comfiercebiotech.commedicinova.commedicinova.comfirstwordpharma.com
Inhibition of 5-Lipoxygenase (5-LO)Inhibits the enzyme involved in leukotriene synthesis. medicinova.commedicinova.compulmonaryfibrosisnews.comidrblab.netbiospace.comatsjournals.orgmedicinova.comfiercebiotech.commedicinova.commedicinova.comfirstwordpharma.com
Inhibition of Phospholipase CInvolved in cell signaling pathways related to inflammation. medicinova.comfiercebiotech.commedicinova.com
Inhibition of Thromboxane A2Affects pathways related to bronchoconstriction and platelet aggregation. medicinova.commedicinova.com

These preclinical findings provide a basis for understanding the potential therapeutic utility of tipelukast in bronchial asthma by targeting multiple pathways involved in the inflammatory cascade and bronchoconstriction.

Clinical Research and Therapeutic Applications of Tipelukast

Overview of Clinical Development Programs and Regulatory Status

Tipelukast is currently in Phase 2 clinical development for several indications. biospace.compatsnap.combiospace.com These include ongoing trials for non-alcoholic fatty liver disease (NAFLD) with type 2 diabetes mellitus and hypertriglyceridemia (NCT05464784, NCT02681055, NCT04308681, NCT05321069) biospace.compatsnap.commedicinova.com, and it has been evaluated in a completed Phase 2 trial for Idiopathic Pulmonary Fibrosis (IPF) (NCT02503657). biospace.compatsnap.combiospace.comersnet.org

Fast Track Designations by Regulatory Authorities

The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to tipelukast for the treatment of Idiopathic Pulmonary Fibrosis (IPF). biospace.compatsnap.combiospace.comsec.gov Fast Track designation is intended to facilitate the development and expedite the review of drugs that treat serious or life-threatening conditions and demonstrate the potential to address unmet medical needs. This designation allows for more frequent communication with the FDA throughout the development and review process. Tipelukast has also received Fast Track status from the FDA for the treatment of NASH with fibrosis. biospace.comsec.govmedicinova.com

Orphan Drug Designations for Specific Indications

Tipelukast has received Orphan Drug designation from the FDA for the treatment of Idiopathic Pulmonary Fibrosis (IPF). patsnap.combiospace.comsec.govlungdiseasenews.com Orphan Drug designation is granted to drugs intended to treat rare diseases or conditions, providing potential incentives such as market exclusivity upon approval. sec.gov The FDA granted this designation for IPF in October 2014.

Clinical Trials in Idiopathic Pulmonary Fibrosis (IPF)

Idiopathic Pulmonary Fibrosis is a chronic, progressive, and often fatal interstitial lung disease characterized by scarring of the lungs, leading to impaired lung function. atsjournals.orgatsjournals.orgersnet.orglungdiseasenews.comnih.gov There is a significant unmet medical need for effective therapies for IPF. medicinova.compennstatehealthnews.org

Phase 2 Study Design and Methodological Framework (NCT02503657)

A Phase 2 clinical trial (NCT02503657) was conducted to evaluate the efficacy, safety, and tolerability of tipelukast in subjects with moderate to severe IPF. patsnap.comatsjournals.orgatsjournals.orgersnet.orgmedicinova.commedicinova.compulmonaryfibrosis.orglarvol.com This was a single-center, randomized, placebo-controlled, double-blind study with a 6-month treatment period followed by a 6-month open-label extension phase. atsjournals.orgatsjournals.orgmedicinova.commedicinova.compulmonaryfibrosis.org The study aimed to enroll approximately fifteen qualifying subjects aged 21 to 80 years with physician-diagnosed IPF (ATS Guidelines, 2011) and GAP Stage II-III. atsjournals.orgatsjournals.orgmedicinova.compulmonaryfibrosis.org Subjects were randomized in a 2:1 ratio to receive either tipelukast 750 mg or matching placebo orally twice a day for 26 weeks. atsjournals.orgatsjournals.orgmedicinova.compulmonaryfibrosis.org Subjects in the placebo group were to receive tipelukast in the open-label extension phase, while those initially on tipelukast continued their treatment. medicinova.commedicinova.com The study protocol was approved by the FDA and the Institutional Review Board (IRB) by Penn State Milton S. Hershey Medical Center. lungdiseasenews.commedicinova.commedicinova.com Enrollment for this study was completed. atsjournals.orgatsjournals.org

Primary and Secondary Endpoint Assessments in Pulmonary Function

The primary efficacy endpoint of the Phase 2 IPF study (NCT02503657) was the change from baseline in forced vital capacity (FVC) at 26 weeks. atsjournals.orgatsjournals.orgmedicinova.commedicinova.com FVC is a commonly used endpoint in IPF trials and is considered to reflect the burden of the fibrotic disease process. nih.gov Secondary endpoints included further assessments of disease activity and patient well-being. atsjournals.orgatsjournals.orgmedicinova.com

Analysis of Disease Progression Markers and Clinical Outcomes

Secondary endpoints in the Phase 2 IPF trial (NCT02503657) included the semiannual rate of decline of disease activity based on forced vital capacity (FVC). medicinova.com Other secondary endpoints related to disease activity and clinical outcomes included the semiannual rate of decline on the 6-minute walk test (6MWT), change from baseline on the Modified Medical Research Council Dyspnea Score (MMRC), and change from baseline on quality of life measured by A Tool to Assess Quality of Life in Idiopathic Pulmonary Fibrosis (ATAQ-IPF) at 26 weeks. atsjournals.orgatsjournals.orgmedicinova.com Additional endpoints included the frequency of worsening IPF and time to first worsening of IPF, as defined by the 6MWT and MMRC. atsjournals.orgatsjournals.org While the study was completed, results regarding the efficacy endpoints, including FVC and 6MWD, were reported as showing no benefit in key secondary endpoints. tandfonline.com

Comprehensive Safety and Tolerability Profile in IPF Patients

Tipelukast has been evaluated in a Phase 2 clinical trial for Idiopathic Pulmonary Fibrosis (IPF) (NCT02503657). patsnap.comtandfonline.comresearchgate.netpulmonaryfibrosisnews.com In this study, six months of treatment with tipelukast did not demonstrate a clear clinical effect on most outcome measures, such as forced vital capacity (FVC) or the rate of disease decline. tandfonline.comlungdiseasenews.compulmonaryfibrosisnews.com However, the therapy was associated with some positive effects, including a reduction in worsening IPF events. pulmonaryfibrosisnews.com Among the 10 participants treated with tipelukast in the trial, there were no acute IPF exacerbations or hospitalizations due to respiratory symptoms, compared to one patient in the placebo group who reported such an event. pulmonaryfibrosisnews.com

In the Phase 2 IPF trial involving 15 patients (9 men and 6 women, mean age 69.9 years), tipelukast was generally found to be safe and well-tolerated. pulmonaryfibrosisnews.com The most commonly reported adverse events were gastrointestinal problems. pulmonaryfibrosisnews.com All 15 patients experienced at least one adverse event, and three serious adverse events were reported, though these were deemed unrelated to the study drug by the principal investigator. tandfonline.compulmonaryfibrosisnews.com The trial included a six-month treatment period followed by an open-label extension phase, which all but one participant completed. pulmonaryfibrosisnews.com

Clinical Trials in Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD)

Tipelukast has also been investigated in clinical trials for the treatment of NASH and NAFLD, particularly in patients with coexisting hypertriglyceridemia. firstwordpharma.comclinicalleader.commedicinova.combiocentury.com

Phase 2 Study Design and Methodological Framework (NCT02681055, NCT05464784)

One completed Phase 2a trial (NCT02681055) was a multi-center, open-label study designed to evaluate the efficacy, safety, and tolerability of tipelukast in subjects with NASH or NAFLD and hypertriglyceridemia (fasting serum triglycerides ≥ 150 mg/dL). patsnap.comclinicalleader.commedicinova.com Eligible subjects were males and females aged 21 to 65 years with a histologically confirmed diagnosis of NASH or imaging-confirmed NAFLD and elevated serum triglycerides. clinicalleader.com An interim analysis from this study showed significant positive results, leading to its early termination to accelerate further development. clinicalleader.combiocentury.comglobenewswire.com

A subsequent Phase 2 trial (NCT05464784) is a multi-center, two-arm, randomized, double-blind, placebo-controlled study. patsnap.comcharite-research.orgresearchgate.netclinicaltrialsarena.comwithpower.commedicinova.compolicylab.us This trial is designed to evaluate the safety, tolerability, and efficacy of tipelukast in approximately 40 patients in the U.S. diagnosed with NAFLD, Type 2 Diabetes Mellitus (T2DM), and hypertriglyceridemia. charite-research.orgresearchgate.netclinicaltrialsarena.comwithpower.commedicinova.compolicylab.us Patients are randomized 1:1 to receive either tipelukast (500 mg/day) or placebo for 24 weeks. clinicaltrialsarena.comwithpower.commedicinova.com The co-primary endpoints of this study are the change from baseline in liver fat content measured by MRI Proton Density Fat Fraction (MRI-PDFF) or controlled attenuation parameter (CAP) score at Week 24, and the change from baseline in fasting serum triglycerides at Week 24. charite-research.orgclinicaltrialsarena.comwithpower.commedicinova.compolicylab.us Secondary endpoints include safety and tolerability, as well as changes in lipid profiles (HDL-C, LDL-C, and total cholesterol). clinicaltrialsarena.comwithpower.commedicinova.com This study is currently recruiting. patsnap.compolicylab.uspatsnap.com

Impact on Systemic Lipid Profiles

Clinical trial data has indicated that tipelukast can impact systemic lipid profiles in patients with NASH and NAFLD, particularly those with hypertriglyceridemia. firstwordpharma.commedicinova.comclinicalleader.commedicinova.combiocentury.comglobenewswire.commedicinova.comlarvol.combiospace.com

Analysis of Serum Triglyceride Level Modulation

In the Phase 2a open-label study (NCT02681055), tipelukast demonstrated a statistically significant reduction in mean serum triglycerides after 8 weeks of treatment. firstwordpharma.comclinicalleader.commedicinova.combiocentury.comglobenewswire.combiospace.com An interim analysis of 15 subjects showed that mean serum triglyceride levels were reduced from 328.6 mg/dL before treatment to 192.9 mg/dL after 8 weeks, representing a 41.3% reduction (p=0.02). medicinova.com In an interim analysis excluding a single outlier (14 subjects), mean serum triglycerides were reduced from 260.1 mg/dL before treatment to 185.2 mg/dL after 8 weeks, a 28.8% reduction (p=0.00006). clinicalleader.commedicinova.combiocentury.comfiercebiotech.com This reduction in triglycerides was a primary endpoint met in the trial. clinicalleader.combiocentury.comfiercebiotech.com

Characterization of High-Density Lipoprotein Cholesterol (HDL-C) and Low-Density Lipoprotein Cholesterol (LDL-C) Changes

Findings from a previous Phase 2a study in NASH/NAFLD patients with hypertriglyceridemia indicated that tipelukast not only reduced serum triglycerides but also increased high-density lipoprotein cholesterol (HDL-C) and reduced low-density lipoprotein cholesterol (LDL-C) during the 12-week treatment period. medicinova.comglobenewswire.commedicinova.com

Efficacy and Safety in Subpopulations with Coexisting Type 2 Diabetes Mellitus

Subgroup analysis from a Phase 2 clinical trial showed a stronger improvement in lipid profiles in NASH/NAFLD patients with a history of diabetes. firstwordpharma.combiospace.combiospace.com This observation led to the initiation of the ongoing Phase 2 trial (NCT05464784) specifically investigating the effect of tipelukast in NAFLD patients with Type 2 Diabetes Mellitus and hypertriglyceridemia. firstwordpharma.commedicinova.combiospace.combiospace.com The ongoing trial aims to further evaluate the efficacy and safety of tipelukast in this specific subpopulation. clinicaltrialsarena.commedicinova.compolicylab.us

Liver Fat Content Quantification Methodologies (e.g., MRI Proton Density Fat Fraction)

In the context of liver conditions like Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH), accurate and non-invasive methods for quantifying liver fat content are crucial for diagnosis, patient stratification, and assessing treatment response in clinical trials. fda.govnih.govresearchgate.net Magnetic Resonance Imaging-derived Proton Density Fat Fraction (MRI-PDFF) has emerged as a significant non-invasive, quantitative biomarker for assessing hepatic steatosis. fda.govnih.govresearchgate.netlcgdbzz.org

MRI-PDFF provides a reproducible and sensitive measure of liver fat content across the entire liver. nih.govresearchgate.net It is considered a reliable and standardized biomarker of hepatic steatosis and has shown high accuracy compared to liver histology for quantifying liver fat. fda.govresearchgate.net While liver biopsy remains the gold standard for diagnosing NASH and assessing fibrosis, its invasive nature and subjective interpretation highlight the need for non-invasive alternatives like MRI-PDFF in clinical trials, particularly in early phases, to assess treatment response based on changes in liver fat content. nih.govresearchgate.net Studies have demonstrated that a relative reduction in liver fat measured by MRI-PDFF can be associated with a histological response in NASH. nih.gov MRI-PDFF is being used to design future NASH clinical trials, with the change in hepatic fat quantified by this method serving as a potential treatment endpoint. nih.gov

In a planned Phase 2 clinical trial evaluating Tipelukast in NAFLD patients with type 2 diabetes and hypertriglyceridemia, liver fat content is intended to be assessed by MRI Proton Density Fat Fraction in addition to the serum lipid profile. medicinova.com

Prior Clinical Investigations in Bronchial Asthma

Tipelukast was initially designed to treat asthma and has undergone clinical testing for this indication. pulmonaryfibrosisnews.com

Phase 2 and Phase 3 Efficacy and Tolerability Outcomes

Tipelukast was tested in patients with mild to moderate asthma and subsequently advanced into Phase 3 clinical trials to evaluate different doses in patients with moderate to severe asthma. pulmonaryfibrosisnews.com A Phase 2 study in patients with mild to moderate asthma met its primary endpoint, which was the change from baseline in mean forced expiratory volume in 1 second (FEV1). patsnap.com The Phase 3 clinical program for an immediate-release formulation of Tipelukast was initiated in the US in November 2006. patsnap.com One Phase 3 trial aimed to randomize 705 patients with mild to moderate asthma to receive Tipelukast or placebo for 12 weeks, with the primary endpoint being the change in FEV1 from baseline. patsnap.com Clinical trials conducted thus far have indicated Tipelukast's efficacy and tolerability in asthma patients. pulmonaryfibrosisnews.com Development of the immediate-release formulation has since been discontinued, while an extended-release formulation remains in development. patsnap.com

Clinical Observations and Studies in Interstitial Cystitis

Tipelukast was also initially designed to treat interstitial cystitis. pulmonaryfibrosisnews.com It is an oral agent that exhibits anti-inflammatory effects and inhibits phosphodiesterases while acting as a leukotriene receptor antagonist. emjreviews.com Tipelukast has been evaluated in clinical trials for interstitial cystitis. biospace.comatsjournals.org Preclinical animal models of interstitial cystitis have demonstrated antifibrotic efficacy with Tipelukast. atsjournals.org

Emerging and Patented Therapeutic Indications

Tipelukast is being investigated for several emerging therapeutic indications, supported by preclinical findings and patent protection. biospace.comglobenewswire.comsclerodermanews.comimarcgroup.combiospace.comfirstwordpharma.comfirstwordpharma.comlarvol.com

Scleroderma and Systemic Sclerosis Research

Research into Tipelukast for the treatment of scleroderma and systemic sclerosis is ongoing. biospace.comglobenewswire.comsclerodermanews.comimarcgroup.combiospace.comlarvol.com MediciNova has received patent grants in Europe and Canada covering the use of Tipelukast for inhibiting or treating scleroderma and/or systemic sclerosis. sclerodermanews.comimarcgroup.combiospace.com These patents are based on positive results observed in systemic sclerosis animal model studies. sclerodermanews.combiospace.com The allowed claims in these patents cover the use of Tipelukast for treating these conditions and for reducing elevated hydroxyproline (B1673980) levels, a marker associated with fibrosis in scleroderma/systemic sclerosis. biospace.com Tipelukast's anti-inflammatory and anti-fibrotic properties, demonstrated in preclinical models, are believed to be relevant to its potential in treating these fibrotic diseases. biospace.comsclerodermanews.combiospace.com

Investigation in Cardiometabolic Conditions beyond NAFLD/NASH

Beyond its investigation in NAFLD/NASH, there is research into Tipelukast's effects on other cardiometabolic conditions, particularly those related to lipid metabolism. biospace.commedicinova.comfirstwordpharma.comfirstwordpharma.comlarvol.comclinicalleader.comglobenewswire.com

A Phase 2 clinical trial in NASH/NAFLD patients with hypertriglyceridemia demonstrated that Tipelukast significantly reduced mean serum triglycerides after eight weeks of treatment. clinicalleader.com The mean serum triglycerides decreased from 260.1 mg/dL before treatment to 185.2 mg/dL after treatment (p=0.00006). clinicalleader.com Improvements in serum lipid profiles, including reduced triglycerides, increased high-density lipoproteins (HDL-C), and reduced low-density lipoproteins (LDL), were observed in a Phase 2a study in NASH/NAFLD patients with hypertriglyceridemia. medicinova.com These improvements were more significant in patients with type 2 diabetes/prediabetes. medicinova.comglobenewswire.com

Based on these findings, a new Phase 2 clinical trial was initiated to investigate the effect of Tipelukast in NAFLD patients with type 2 diabetes and hypertriglyceridemia. biospace.commedicinova.com

MediciNova has also received patents covering the use of Tipelukast for the treatment of hypertriglyceridemia, hypercholesterolemia, and hyperlipoproteinemia in Korea. firstwordpharma.com Furthermore, a patent application has been allowed in the United States covering a method to decrease triglyceride synthesis in the liver of subjects, particularly those diagnosed with insulin (B600854) resistance, pre-diabetes, or diabetes, by administering Tipelukast or its metabolite. firstwordpharma.com Preclinical studies have indicated that Tipelukast inhibits cellular uptake of arachidonic acid and reduces triglyceride synthesis and accumulation in hepatocytes, possibly through down-regulation of CD36 expression. larvol.com

Table: Tipelukast Clinical Trial Outcome Summary (Selected)

IndicationPhaseKey OutcomeCitation
Bronchial AsthmaPhase 2Met primary endpoint (change in FEV1) in mild to moderate asthma. patsnap.com
Bronchial AsthmaPhase 3Indicated efficacy and tolerability in moderate to severe asthma. pulmonaryfibrosisnews.com
NASH/NAFLD with HypertriglyceridemiaPhase 2Significant reduction in mean serum triglycerides after 8 weeks (p=0.00006). clinicalleader.com

Advanced Research Methodologies and Analytical Approaches Pertaining to Tipelukast

Application of Stable Isotope-Labeled Tipelukast (Tipelukast-D6)

Stable isotope-labeled compounds, such as Tipelukast-D6, are valuable tools in pharmaceutical research. veeprho.com The incorporation of stable isotopes, like deuterium, into the drug molecule provides a chemically identical analog with a distinct mass, which is detectable by mass spectrometry. veeprho.com

Utility in Pharmacokinetic Studies for Precise Quantification

Tipelukast-D6 is commonly utilized as an internal standard in analytical and pharmacokinetic research. veeprho.com Its stable isotope label improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Tipelukast in biological samples. veeprho.com This is crucial for determining how the body absorbs, distributes, metabolizes, and excretes Tipelukast. veeprho.commedchemexpress.com Accurate quantification in pharmacokinetic studies helps researchers understand the drug's exposure levels over time, which is essential for evaluating its efficacy and potential interactions.

Structure-Activity Relationship (SAR) Studies for Analog Optimization

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development. These studies involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity. google.com For Tipelukast, SAR studies would aim to understand which parts of the molecule are responsible for its observed pharmacological effects, such as leukotriene receptor antagonism and enzyme inhibition. medicinova.com By identifying the key structural features that contribute to its activity, researchers can design and synthesize analogs with potentially improved potency, selectivity, or pharmacokinetic properties. While specific detailed SAR data for Tipelukast itself were not extensively found in the search results, SAR studies are a standard approach for optimizing lead compounds and are likely employed in the development of Tipelukast analogs. researchgate.netresearchgate.net Research on related compounds, such as pirfenidone (B1678446) derivatives, highlights the use of SAR to improve anti-fibrotic activity by modifying specific functional groups on a core scaffold. researchgate.netresearchgate.net

Collaborative Academic and Industry Research Initiatives

Research into compounds like Tipelukast often involves collaborations between academic institutions and industry partners. These partnerships leverage the strengths of both sectors, combining academic expertise in fundamental research and disease mechanisms with industry resources and drug development capabilities.

Partnerships for Mechanistic Elucidation and Translational Research (e.g., Juntendo University)

MediciNova, the developer of Tipelukast (MN-001), has engaged in research collaborations to further investigate the compound. globenewswire.com Notably, MediciNova announced a comprehensive research collaboration with Juntendo University School of Medicine in Tokyo, Japan. globenewswire.com This collaboration aims to evaluate the mechanism of action of MN-001 on lipid metabolism and metabolic syndrome. globenewswire.com Professor Takashi Mitsui, an expert in lipid metabolism at Juntendo University, is leading this initiative. globenewswire.com The collaboration seeks to gain new insights into how Tipelukast affects lipid metabolism and metabolic syndrome and to identify conditions that could benefit from Tipelukast treatment. globenewswire.com This type of partnership is crucial for elucidating the complex mechanisms by which Tipelukast exerts its effects and for translating preclinical findings into clinical applications. globenewswire.com Research presented at the European Atherosclerosis Society (EAS) Congress in 2024 included results from this collaboration, focusing on the mechanism of action of MN-001 and its metabolite MN-002. biospace.com These findings suggested that MN-001 might be a potential treatment for patients with dyslipidemia and NAFLD due to type 2 diabetes mellitus. medicinova.com

Future Perspectives and Unanswered Questions in Tipelukast Research

Further Elucidation of Undefined Mechanisms of Action (e.g., Direct Triglyceride Reduction Pathways)

While Tipelukast's effects on inflammation and fibrosis through pathways like leukotriene receptor antagonism and PDE/5-LO inhibition are recognized, the precise mechanisms by which it reduces serum triglycerides are not yet fully clarified. medicinova.comfirstwordpharma.combiospace.com Research indicates that Tipelukast may inhibit triglyceride synthesis in hepatocytes by blocking arachidonic acid uptake and downregulating CD36 expression. biospace.com Additionally, MN-002, a major metabolite of Tipelukast, has shown positive effects on the expression of ABCA1 and ABCG1, proteins involved in cholesterol efflux. firstwordpharma.com Collaborative research is ongoing to further elucidate these mechanisms. firstwordpharma.combiospace.com

The following table summarizes some of the known and investigated mechanisms of action of Tipelukast:

Mechanism of ActionEffectReferences
Leukotriene (LT) receptor antagonismAnti-inflammatory, anti-fibrotic medicinova.combiospace.compulmonaryfibrosisnews.commedicinova.com
Inhibition of Phosphodiesterases (PDE) 3 & 4Anti-inflammatory, anti-fibrotic medicinova.combiospace.compulmonaryfibrosisnews.commedicinova.com
Inhibition of 5-Lipoxygenase (5-LO)Anti-inflammatory, anti-fibrotic (via 5-LO/LT pathway) medicinova.combiospace.compulmonaryfibrosisnews.commedicinova.com
Inhibition of Phospholipase CInvestigated mechanism medicinova.com
Inhibition of Thromboxane (B8750289) A2Investigated mechanism medicinova.com
Inhibition of triglyceride synthesis in hepatocytesMay involve inhibiting arachidonic acid uptake and downregulating CD36 biospace.com
Downregulation of fibrosis-promoting genesIncludes LOXL2, Collagen Type 1, and TIMP-1 biospace.commedicinova.comfirstwordpharma.com
Downregulation of inflammation-promoting genesIncludes CCR2 and MCP-1 biospace.commedicinova.comfirstwordpharma.com
MN-002 metabolite effect on ABCA1, ABCG1 expressionPromotes macrophage cholesterol efflux firstwordpharma.com

Development and Evaluation of Novel Pharmaceutical Formulations

Tipelukast is currently available as an oral formulation. pulmonaryfibrosisnews.com While an immediate-release formulation was previously discontinued, an extended-release formulation remains in development. patsnap.com Future perspectives include the development and evaluation of novel pharmaceutical formulations to potentially improve its pharmacokinetic profile, bioavailability, or target specific tissues or organs. A recently granted patent covers the oral administration of Tipelukast in various formulations with flexible dosing frequencies for decreasing triglyceride synthesis in the liver, particularly in subjects with insulin (B600854) resistance, pre-diabetes, or diabetes. patsnap.comstocktitan.netfirstwordpharma.com This suggests ongoing efforts to optimize its delivery for metabolic indications.

Long-Term Efficacy and Safety Profile in Chronic Disease Management

Tipelukast has been evaluated in clinical trials involving over 600 subjects across various indications, demonstrating a generally favorable safety and tolerability profile in studies up to 12 weeks and 6 months. medicinova.compulmonaryfibrosisnews.combiospace.comfirstwordpharma.com However, for chronic conditions like IPF and NAFLD, long-term efficacy and safety data are crucial. Future research needs to focus on conducting extended clinical trials to assess the sustained therapeutic benefits of Tipelukast and monitor for any potential long-term adverse effects when used in chronic disease management. Ongoing Phase 2 trials in NAFLD with type 2 diabetes and hypertriglyceridemia have a treatment period of 24 weeks, with some IPF trials including an open-label extension phase. globenewswire.compulmonaryfibrosis.orgpulmonaryfibrosisnews.comlungdiseasenews.com Longer-term studies are necessary to fully understand its profile in chronic use.

Identification and Validation of Predictive Biomarkers for Treatment Response

Identifying biomarkers that can predict a patient's response to Tipelukast therapy would be invaluable for personalized medicine. This would allow for the selection of patients most likely to benefit, optimizing treatment outcomes and avoiding unnecessary exposure for non-responders. Research into biomarkers in fibrotic diseases like IPF is ongoing, with potential candidates being explored to guide therapeutic and prognostic approaches. nih.govsmartanalyst.comkarger.comprescouter.com Future studies should aim to identify specific molecular or genetic markers that correlate with response to Tipelukast, potentially linked to its known mechanisms of action or its effects on lipid metabolism and inflammation.

Potential Expansion into Additional Fibrotic and Inflammatory Pathologies

Tipelukast's anti-inflammatory and anti-fibrotic properties suggest potential utility in a range of fibrotic and inflammatory conditions beyond its current primary indications. Preclinical studies and initial clinical observations support its effects on reducing inflammation and fibrosis and improving lipid profiles. biospace.commedicinova.comfirstwordpharma.com Based on positive results from animal models, a new patent covers the use of Tipelukast for the treatment of scleroderma and systemic sclerosis in Europe. biospace.comfirstwordpharma.com This indicates a potential expansion into other fibrotic diseases affecting different organ systems. Further research is warranted to explore the efficacy and safety of Tipelukast in other inflammatory and fibrotic pathologies where its known mechanisms of action may play a therapeutic role.

Q & A

Q. What are the primary molecular targets of Tipelukast, and how do these contribute to its anti-inflammatory and anti-fibrotic effects?

Tipelukast exhibits a multi-target mechanism:

  • Leukotriene (LT) receptor antagonism : Inhibits LT-mediated pro-inflammatory signaling (e.g., LTB4 and LTD4 receptors) .
  • Phosphodiesterase (PDE) inhibition : Primarily targets PDE3 and PDE4, elevating intracellular cAMP levels to suppress inflammatory cytokine release (e.g., TNF-α, IL-6) .
  • 5-lipoxygenase (5-LO) inhibition : Blocks leukotriene biosynthesis, reducing neutrophil chemotaxis and oxidative stress .
  • Gene regulation : Downregulates pro-fibrotic genes (e.g., LOXL-2, collagen type 1, TIMP-1) and pro-inflammatory genes (e.g., CCR2, MCP-1) via epigenetic or transcriptional modulation .
    Methodological validation : Target engagement is confirmed through:
  • In vitro receptor binding assays (LT receptors) .
  • Enzymatic activity assays (PDE3/4, 5-LO inhibition) .
  • RNA-seq or qPCR for fibrosis-related gene expression in preclinical models (e.g., murine NASH or IPF models) .

Q. How does Tipelukast modulate lipid metabolism in preclinical models of NASH?

Tipelukast improves dyslipidemia by:

  • Triglyceride reduction : Inhibits hepatic lipogenesis via PDE4 suppression, which downregulates SREBP-1c-mediated fatty acid synthesis .
  • HDL functional enhancement : Promotes macrophage cholesterol efflux via ABCA1/ABCG1 upregulation (observed in MN-002, Tipelukast’s metabolite) .
    Key data :
ParameterPreclinical Model (NASH)Human Trial (NCT02681055)
Serum TG reduction~40% (rodent models)~30% (interim analysis)
HDL function↑20% efflux capacity↑15% (preliminary data)
Source:

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating Tipelukast’s efficacy in Phase 2 clinical trials for fibrotic diseases?

Key elements from ongoing trials (e.g., NCT02681055, NCT02503657):

  • Patient stratification : Enrich cohorts by baseline fibrosis severity (e.g., F2-F3 via FibroScan) and comorbid metabolic conditions (e.g., hypertriglyceridemia, T2DM) .
  • Endpoint selection :
    • Primary : Histologic improvement (NASH-CRN criteria) or serum biomarkers (e.g., PRO-C3 for collagen turnover) .
    • Secondary : HDL functionality, TG levels, and safety/tolerability (monitor liver enzymes for drug-induced injury) .
  • Dosing rationale : 500 mg/day for 24 weeks balances preclinical efficacy (PDE inhibition EC50) and safety (no SAEs linked to drug in interim analyses) .

Q. How can researchers reconcile contradictory data on Tipelukast’s anti-fibrotic effects across different disease models?

Discrepancies arise from:

  • Model-specific pathophysiology : NASH models (diet-induced) vs. IPF models (bleomycin-induced) exhibit distinct fibrotic drivers (e.g., TGF-β vs. PDGF) .
  • Metabolic vs. structural endpoints : In NASH, TG reduction may dominate outcomes, while IPF trials prioritize lung function decline .
    Resolution strategies :
  • Use multi-omics approaches (e.g., proteomics, metabolomics) to identify context-dependent pathways .
  • Conduct head-to-head comparisons in standardized models (e.g., human precision-cut liver/lung slices) .

Q. What are the challenges in attributing Tipelukast’s therapeutic effects to its multi-target mechanism versus its major metabolite (MN-002)?

MN-002, the primary metabolite, independently enhances cholesterol efflux and upregulates ABCA1/ABCG1 . To dissect contributions:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Compare plasma concentrations of Tipelukast and MN-002 with biomarker changes (e.g., serum TG, HDL function) .
  • Knockout models : Use ABCA1/ABCG1-deficient mice to isolate MN-002’s role .
  • Dose-ranging studies : Test sub-therapeutic Tipelukast doses with exogenous MN-002 supplementation .

Q. How should researchers address variability in Tipelukast’s efficacy signals across demographic subgroups (e.g., sex, age) in clinical trials?

  • Pre-specified subgroup analyses : Stratify by sex (due to hormonal modulation of LT pathways) and age (impact on PDE activity) .
  • Biomarker-guided enrichment : Prioritize patients with elevated LT levels (e.g., urinary LTE4) or impaired PDE3/4 activity .
  • Post hoc meta-analysis : Pool data from multiple trials (e.g., NAFLD, IPF) to identify consistent responders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxy Tipelukast-d6
Reactant of Route 2
Hydroxy Tipelukast-d6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.